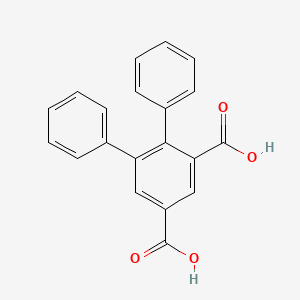

4,5-diphenylbenzene-1,3-dicarboxylic acid

Description

4,5-Diphenylbenzene-1,3-dicarboxylic acid is a substituted aromatic dicarboxylic acid featuring two phenyl groups at the 4- and 5-positions of the benzene ring, with carboxylic acid groups at the 1- and 3-positions. The diphenyl substituents likely enhance steric bulk and π-π stacking interactions, making this compound a candidate for coordination polymers or metal-organic frameworks (MOFs) .

Properties

CAS No. |

21991-02-6 |

|---|---|

Molecular Formula |

C20H14O4 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

4,5-diphenylbenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C20H14O4/c21-19(22)15-11-16(13-7-3-1-4-8-13)18(17(12-15)20(23)24)14-9-5-2-6-10-14/h1-12H,(H,21,22)(H,23,24) |

InChI Key |

PLGLXHPMQOOCKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)C(=O)O)C(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenylbenzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of benzene with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form an intermediate ketone.

Reduction: The intermediate ketone is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: The alcohol is subsequently oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

Oxidation: Quinones, carboxylated derivatives

Reduction: Alcohols, aldehydes

Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

4,5-Diphenylbenzene-1,3-dicarboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its thermal stability and rigidity.

Mechanism of Action

The mechanism of action of 4,5-diphenylbenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Effects

- Steric Bulk : The tert-butyl group in H2tBuIA improves MOF porosity by preventing interpenetration, whereas diphenyl groups in the target compound may further enhance rigidity and surface area .

- Electronic Effects : Fluorine in 5-fluorobenzene-1,3-dicarboxylic acid lowers pKa values, facilitating deprotonation for coordination chemistry. Diphenyl groups may similarly modulate acidity through electron-donating effects .

- Hydrogen Bonding : Hydroxyl-substituted analogs (e.g., H25OIA) enable hydrogen-bonded networks, while diphenyl derivatives prioritize van der Waals interactions .

Research Findings and Challenges

- Solubility: Bulky substituents reduce solubility in polar solvents, necessitating non-aqueous conditions for MOF synthesis (observed in tert-butyl and thiophene derivatives) .

- Thermal Stability : Fluorinated and tert-butyl-substituted acids exhibit decomposition temperatures >300°C, suggesting the diphenyl variant may surpass this threshold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.